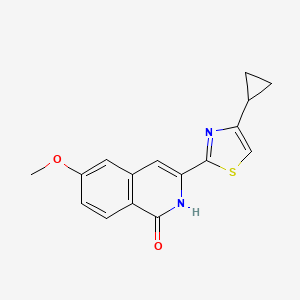
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran is a synthetic organic compound characterized by its unique structure, which includes an iodine atom and a prop-2-yn-1-yloxy group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Alkylation: The prop-2-yn-1-yloxy group is introduced via an alkylation reaction, using a suitable alkylating agent such as propargyl bromide.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The prop-2-yn-1-yloxy group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with a bromine atom instead of iodine.
(2R,3S)-3-chloro-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran imparts unique reactivity compared to its bromo and chloro analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the larger atomic size of iodine can influence the compound’s steric and electronic properties, affecting its behavior in various chemical reactions.
Propiedades
Fórmula molecular |
C7H9IO2 |
|---|---|
Peso molecular |
252.05 g/mol |
Nombre IUPAC |
(2R,3S)-3-iodo-2-prop-2-ynoxyoxolane |
InChI |
InChI=1S/C7H9IO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m0/s1 |
Clave InChI |
BMVHZOFGEAEKSI-BQBZGAKWSA-N |
SMILES isomérico |
C#CCO[C@@H]1[C@H](CCO1)I |
SMILES canónico |
C#CCOC1C(CCO1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)
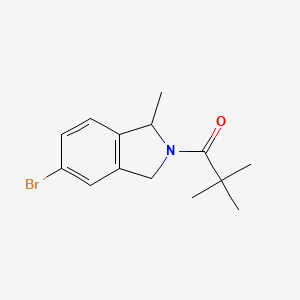
![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)
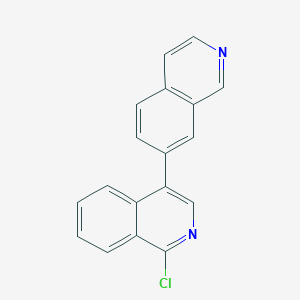


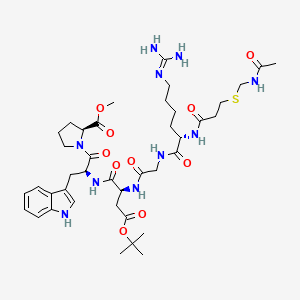

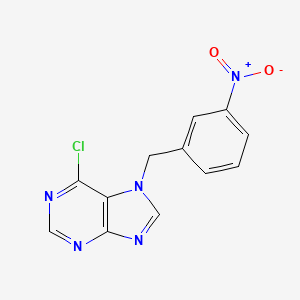

![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)
